7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a chloro group at the 7th position of the indole ring and a tetrahydropyridinyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the introduction of the tetrahydropyridinyl group to the indole ring. One common method involves the reaction of an indole derivative with a suitable tetrahydropyridine precursor under specific conditions. For example, the reaction can be carried out in a solvent that is inert to the reactants, such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups at the 7th position.
Scientific Research Applications
7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit triglyceride biosynthesis in the liver and reduce the secretion of apolipoprotein B-containing lipoproteins . These effects are mediated through its binding to enzymes and receptors involved in lipid metabolism, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1H-indole: Lacks the tetrahydropyridinyl group, making it less complex and potentially less active in certain biological contexts.
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Lacks the chloro group, which may affect its reactivity and biological activity.
7-chloro-3-(piperidin-4-yl)-1H-indole: Similar structure but with a piperidine ring instead of a tetrahydropyridine ring, which may influence its chemical and biological properties.
Uniqueness
The unique combination of the chloro and tetrahydropyridinyl groups in 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCMQLBKMEVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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